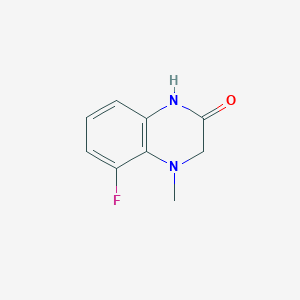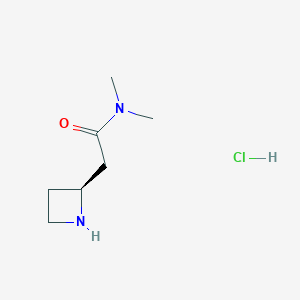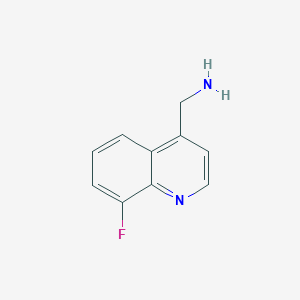![molecular formula C6H6N4O3 B11912169 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione CAS No. 10505-32-5](/img/structure/B11912169.png)
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with hydroxy and methyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as zinc chloride and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups. These products can exhibit diverse biological activities and are often explored for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways associated with tumor growth.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, exhibiting distinct biological activities.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A related compound with a different substitution pattern and potential as
Propiedades
Número CAS |
10505-32-5 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(2-7-9)8-6(12)10(13)5(4)11/h2,13H,1H3,(H,8,12) |
Clave InChI |
GRXXMGIRVULBAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)NC(=O)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)









![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)
